Ampreloxetine Hydrochloride

Description

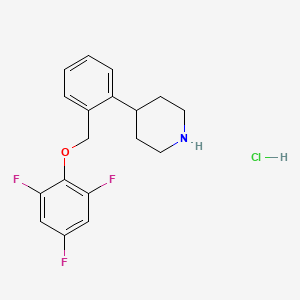

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1227056-87-2 |

|---|---|

Molecular Formula |

C18H19ClF3NO |

Molecular Weight |

357.8 g/mol |

IUPAC Name |

4-[2-[(2,4,6-trifluorophenoxy)methyl]phenyl]piperidine;hydrochloride |

InChI |

InChI=1S/C18H18F3NO.ClH/c19-14-9-16(20)18(17(21)10-14)23-11-13-3-1-2-4-15(13)12-5-7-22-8-6-12;/h1-4,9-10,12,22H,5-8,11H2;1H |

InChI Key |

RVUPIJWDTBFULZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2COC3=C(C=C(C=C3F)F)F.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Ampreloxetine: A Technical Whitepaper on a Novel Norepinephrine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ampreloxetine (formerly TD-9855) is a selective norepinephrine reuptake inhibitor (NRI) under investigation for the treatment of symptomatic neurogenic orthostatic hypotension (nOH). This technical guide provides an in-depth overview of ampreloxetine's core pharmacology, mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical development. Quantitative data from preclinical and clinical studies are summarized, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are visualized to offer a comprehensive understanding of this novel therapeutic agent.

Introduction

Neurogenic orthostatic hypotension is a debilitating condition characterized by a significant drop in blood pressure upon standing, resulting from impaired autonomic nervous system function. It is a common feature of several neurodegenerative disorders, including multiple system atrophy (MSA), Parkinson's disease, and pure autonomic failure. The primary pathophysiological driver of nOH is the insufficient release of norepinephrine from sympathetic nerve endings, leading to inadequate vasoconstriction.

Ampreloxetine is a potent and selective inhibitor of the norepinephrine transporter (NET).[1] By blocking the reuptake of norepinephrine from the synaptic cleft, ampreloxetine increases the concentration and prolongs the action of this key neurotransmitter, thereby enhancing vascular tone and mitigating the symptoms of nOH.[2] This document serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on ampreloxetine.

Mechanism of Action

Ampreloxetine's primary mechanism of action is the selective inhibition of the norepinephrine transporter (NET).[1] NET is a crucial protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, a process that terminates its signaling. By binding to and inhibiting NET, ampreloxetine effectively increases the extracellular concentration of norepinephrine in the synaptic space.[3] This leads to enhanced activation of adrenergic receptors on vascular smooth muscle cells, resulting in increased peripheral vascular resistance and a subsequent rise in blood pressure, particularly upon standing.

Ampreloxetine exhibits a higher affinity for NET compared to the serotonin transporter (SERT), with a 4-fold selectivity for NET over SERT.[1] At higher doses, it is thought to act as a dual serotonin-norepinephrine reuptake inhibitor (SNRI).[1]

Quantitative Data

In Vitro Binding Affinity and Functional Inhibition

The following table summarizes the in vitro binding affinity (Ki) and functional inhibition (IC50) of ampreloxetine for human and rat norepinephrine and serotonin transporters.

| Target | Species | Assay Type | Value | Reference |

| Norepinephrine Transporter (NET) | Human | Binding (Ki) | 1.3 nM | [4] |

| Human | Uptake (IC50) | 4.4 nM | [4] | |

| Rat | Uptake (IC50) | 10.0 nM | [4] | |

| Serotonin Transporter (SERT) | Human | Binding (Ki) | 13 nM | [4] |

| Human | Uptake (IC50) | 18 nM | [4] | |

| Rat | Uptake (IC50) | 100 nM | [4] | |

| Dopamine Transporter (DAT) | Human | Binding (Ki) | >10,000 nM | [4] |

| Human | Uptake (IC50) | >10,000 nM | [4] |

Pharmacokinetic Parameters

This table outlines the key pharmacokinetic parameters of ampreloxetine in humans.

| Parameter | Value | Unit | Population | Reference |

| Terminal Half-Life (t½) | 30 - 40 | hours | Healthy Subjects & Patients | [5][6] |

| Time to Maximum Concentration (Tmax) | 8 - 12 | hours | Healthy Subjects | [7] |

| Time to Steady State | ~6 | days | Healthy Subjects | [7] |

| Metabolism | Primarily via CYP1A2 | - | Humans | [5][6] |

Pharmacodynamic Parameters

The following table presents key pharmacodynamic data for ampreloxetine, including transporter occupancy and biomarker modulation.

| Parameter | Value | Unit | Condition | Reference |

| NET Occupancy (10 mg dose) | > 75% | % | Adult Subjects | [8][9] |

| SERT Occupancy (10 mg dose) | < 50% | % | Adult Subjects | [8][9] |

| Plasma DHPG Reduction (IC50) | 5.8 | ng/mL | Patients with nOH | |

| Plasma Norepinephrine Increase | 71% | % change from baseline | Patients with nOH | [3][10] |

| Plasma DHPG Decrease | 22% | % change from baseline | Patients with nOH | [3][10] |

Experimental Protocols

In Vitro Radioligand Binding and Neurotransmitter Uptake Assays

Objective: To determine the binding affinity (Ki) and functional inhibitory potency (IC50) of ampreloxetine at human and rat monoamine transporters.

Methodology (Summarized from[4]):

-

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET), human serotonin transporter (hSERT), or human dopamine transporter (hDAT) were used. For rat transporters, rat cortical synaptosomes were prepared.

-

Radioligand Binding Assays:

-

Membrane preparations from the respective cell lines were incubated with a specific radioligand (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of ampreloxetine.

-

Non-specific binding was determined in the presence of a high concentration of a known inhibitor (e.g., desipramine for NET).

-

After incubation, the membranes were filtered, and the bound radioactivity was measured using liquid scintillation counting.

-

Ki values were calculated using the Cheng-Prusoff equation.

-

-

Neurotransmitter Uptake Assays:

-

Cells or synaptosomes were incubated with a radiolabeled neurotransmitter (e.g., [³H]norepinephrine for NET, [³H]serotonin for SERT) in the presence of varying concentrations of ampreloxetine.

-

Uptake was terminated by rapid filtration and washing.

-

The amount of radiolabeled neurotransmitter taken up by the cells was quantified by scintillation counting.

-

IC50 values were determined by non-linear regression analysis.

-

Clinical Trial Protocol (Phase 3 - NCT03750552 & NCT03829657)

Objective: To evaluate the efficacy, safety, and durability of ampreloxetine for the treatment of symptomatic nOH in patients with primary autonomic failure.

Study Design (Summarized from[1][8]):

-

SEQUOIA (NCT03750552): A Phase 3, 4-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

REDWOOD (NCT03829657): A Phase 3, 22-week, multicenter study comprising a 16-week open-label period followed by a 6-week double-blind, placebo-controlled, randomized withdrawal period.

-

Participants: Adults with a diagnosis of symptomatic nOH due to multiple system atrophy (MSA), Parkinson's disease (PD), or pure autonomic failure (PAF).

-

Intervention: Ampreloxetine (10 mg, once daily) or placebo.

-

Primary Efficacy Endpoint:

-

SEQUOIA: Change from baseline in the Orthostatic Hypotension Symptom Assessment (OHSA) composite score.

-

REDWOOD: Treatment failure during the randomized withdrawal period.

-

-

Key Secondary Endpoints: Change from baseline in the Orthostatic Hypotension Daily Activity Scale (OHDAS) and other patient-reported outcomes.

-

Safety Assessments: Monitoring of adverse events, vital signs (including supine blood pressure), electrocardiograms, and clinical laboratory tests.

Conclusion

Ampreloxetine is a promising, selective norepinephrine reuptake inhibitor with a pharmacokinetic and pharmacodynamic profile well-suited for the once-daily treatment of symptomatic neurogenic orthostatic hypotension. Its mechanism of action directly addresses the underlying pathophysiology of nOH by enhancing noradrenergic signaling. Clinical trials have demonstrated its potential to improve symptoms and daily functioning in patients with this debilitating condition. Further research and ongoing clinical development will continue to elucidate the full therapeutic potential and long-term safety of ampreloxetine. This technical guide provides a solid foundation for understanding the key scientific and clinical aspects of this novel therapeutic agent.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Safety and efficacy of ampreloxetine in symptomatic neurogenic orthostatic hypotension: a phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. medrxiv.org [medrxiv.org]

- 6. Theravance Biopharma to Present New Ampreloxetine Analyses in Neurogenic Orthostatic Hypotension (nOH) at the 77th Annual Meeting of the American Academy of Neurology :: Theravance Biopharma [investor.theravance.com]

- 7. Safety and efficacy of ampreloxetine in symptomatic neurogenic orthostatic hypotension: a phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. researchgate.net [researchgate.net]

- 10. hra.nhs.uk [hra.nhs.uk]

The Pharmacokinetic Profile of Ampreloxetine Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampreloxetine hydrochloride (formerly TD-9855) is a novel, selective norepinephrine reuptake inhibitor (NRI) under investigation for the treatment of symptomatic neurogenic orthostatic hypotension (nOH).[1] By blocking the norepinephrine transporter (NET), ampreloxetine increases the synaptic availability of norepinephrine, a key neurotransmitter in the regulation of blood pressure.[2][3] This technical guide provides a comprehensive overview of the preclinical and clinical pharmacokinetics of ampreloxetine, along with detailed experimental methodologies and visualizations to support further research and development.

Mechanism of Action

Ampreloxetine is a potent inhibitor of the norepinephrine transporter (NET) and, to a lesser extent, the serotonin transporter (SERT).[1] This selective inhibition leads to an increase in the extracellular concentrations of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic signaling. In conditions like nOH, where there is impaired release of norepinephrine, ampreloxetine's mechanism is intended to amplify the effect of the remaining norepinephrine, helping to maintain blood pressure upon standing.[2][3]

Figure 1: Mechanism of Action of Ampreloxetine.

Preclinical Pharmacokinetics

While comprehensive preclinical pharmacokinetic data for ampreloxetine is not widely published, key studies have characterized its in vitro and in vivo activity in rodent models.

In Vitro Transporter Inhibition

Ampreloxetine has demonstrated potent and selective inhibition of norepinephrine and serotonin transporters.

| Transporter | Species | Parameter | Value (nM) |

| NET | Human | Ki | 0.8 |

| SERT | Human | Ki | 3.2 |

| NET | Rat | Ki | 1.5 |

| SERT | Rat | Ki | 15 |

Table 1: In Vitro Transporter Inhibition Constants (Ki) of Ampreloxetine.

In Vivo Pharmacodynamics in Rats

In vivo studies in rats have established the relationship between plasma concentrations of ampreloxetine and the occupancy of norepinephrine and serotonin transporters in the central nervous system.

| Transporter | Parameter | Value (ng/mL) |

| NET | Plasma EC50 | 11.7 |

| SERT | Plasma EC50 | 50.8 |

Table 2: In Vivo Plasma EC50 for Transporter Occupancy in Rat Spinal Cord.

A representative protocol for determining in vivo transporter occupancy in rats involves the following steps:

-

Animal Model: Male Sprague Dawley rats are used for the study.

-

Drug Administration: Ampreloxetine is administered orally at a range of doses (e.g., 0.3 to 60 mg/kg).

-

Sample Collection: At various time points post-dosing, blood samples are collected to determine plasma drug concentrations. Subsequently, spinal cord tissue is harvested.

-

Transporter Occupancy Measurement: The level of NET and SERT occupancy in the spinal cord tissue is quantified using a suitable ex vivo binding assay with a radiolabeled ligand.

-

Bioanalysis: Plasma concentrations of ampreloxetine are determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: The relationship between plasma drug concentration and transporter occupancy is modeled to calculate the plasma EC50.

Clinical Pharmacokinetics

The pharmacokinetic profile of ampreloxetine has been evaluated in healthy volunteers and in patient populations with nOH, attention-deficit/hyperactivity disorder (ADHD), and fibromyalgia.

Pharmacokinetics in Healthy Subjects

Single and multiple ascending dose studies have been conducted in healthy adult subjects.

| Parameter | Single Dose (2-50 mg) | Multiple Dose (4-20 mg, once daily) |

| Tmax (h) | 8 - 12 | Not explicitly stated, steady state by day 6 |

| t1/2 (h) | 30 - 40 | 30 - 40 |

| AUC | Dose-proportional increase | 3- to 4-fold accumulation at steady state |

| Cmax | Dose-proportional increase | Not explicitly stated |

| Metabolism | Primarily hepatic, suggested role for CYP1A2 | Primarily hepatic, suggested role for CYP1A2 |

| Elimination | Primarily through metabolism | Primarily through metabolism |

Table 3: Summary of Pharmacokinetic Parameters of Ampreloxetine in Healthy Subjects.[4][5]

Pharmacokinetics in Patients with Neurogenic Orthostatic Hypotension

Studies in patients with nOH have demonstrated a pharmacokinetic profile consistent with that observed in healthy volunteers.

| Parameter | Value |

| Tmax (h) | 6 - 9 |

| t1/2 (h) | 30 - 40 |

| Steady State | Reached by 2 weeks of once-daily dosing |

| Dose Proportionality | Plasma concentrations increased with escalating doses |

Table 4: Summary of Pharmacokinetic Parameters of Ampreloxetine in Patients with nOH.[6]

A typical clinical study to evaluate the pharmacokinetics of ampreloxetine involves the following workflow:

Figure 2: Representative Workflow of a Clinical Pharmacokinetic Study.

Bioanalytical Methods

The quantification of ampreloxetine in plasma samples is typically performed using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for the accurate determination of drug concentrations. The general steps of the bioanalytical method include:

-

Sample Preparation: Protein precipitation is a common method for extracting ampreloxetine from plasma. An internal standard is added to the plasma sample, followed by a precipitating agent (e.g., acetonitrile). The mixture is centrifuged, and the supernatant is collected.

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A C18 reverse-phase column is typically used to separate ampreloxetine from endogenous plasma components.

-

Mass Spectrometric Detection: The analyte is then introduced into a tandem mass spectrometer. Detection is performed using multiple reaction monitoring (MRM) in positive ion mode, which provides high specificity and sensitivity.

-

Quantification: A calibration curve is generated using standards of known ampreloxetine concentrations, and the concentration in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This compound exhibits a pharmacokinetic profile supportive of once-daily dosing, with a long terminal half-life and dose-proportional exposure. Its selective inhibition of the norepinephrine transporter has been demonstrated in both preclinical and clinical settings. The data summarized in this guide provide a valuable resource for researchers and drug development professionals working on ampreloxetine and other norepinephrine reuptake inhibitors. Further publication of comprehensive preclinical pharmacokinetic studies would be beneficial to fully elucidate the absorption, distribution, metabolism, and excretion properties of ampreloxetine in various animal models.

References

- 1. Ampreloxetine - Wikipedia [en.wikipedia.org]

- 2. Theravance Biopharma Reports New Data from Phase 2 Study of Ampreloxetine (TD-9855) in Oral Presentation at 32nd European Neurology Congress :: Theravance Biopharma [investor.theravance.com]

- 3. Theravance Biopharma Announces Ampreloxetine (TD-9855) Phase 2 Study Results Selected for Oral Presentation at 32nd European Neurology Congress :: Theravance Biopharma [theravancebiopharma.gcs-web.com]

- 4. In Vivo Receptor Occupancy in Rodents by LC-MS/MS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. Theravance Biopharma Reports New Data from Phase 2 Study of Ampreloxetine (TD-9855) in Presentation at 2019 International Association of Parkinsonism and Related Disorders (IAPRD) World Congress [prnewswire.com]

Early Research on Ampreloxetine for Neurogenic Orthostatic Hypotension: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-stage research and clinical development of Ampreloxetine (formerly TD-9855) for the treatment of symptomatic neurogenic orthostatic hypotension (nOH). It consolidates key findings from preclinical and Phase 2 clinical studies, focusing on the drug's mechanism of action, pharmacokinetic and pharmacodynamic profiles, and initial efficacy and safety data.

Core Mechanism of Action

Ampreloxetine is a potent and selective norepinephrine reuptake inhibitor (NRI) with a long plasma half-life, making it suitable for once-daily administration.[1][2][3] In nOH, the autonomic nervous system's ability to release norepinephrine (NE) upon standing is impaired, leading to insufficient vasoconstriction and a subsequent drop in blood pressure.[1][4] Ampreloxetine addresses this by blocking the norepinephrine transporter (NET) on presynaptic sympathetic neurons.[5][6] This inhibition prevents the reuptake of NE from the synaptic cleft, thereby increasing its availability to act on adrenergic receptors on vascular smooth muscle, enhancing vasoconstrictor tone, and mitigating the orthostatic fall in blood pressure.[1][2] Preclinical and clinical studies confirm this mechanism, showing that ampreloxetine administration leads to a significant increase in plasma NE levels and a concurrent decrease in its intraneuronal metabolite, 3,4-dihydroxyphenylglycol (DHPG).[7]

Preclinical and Pharmacokinetic Data

Ampreloxetine demonstrates high affinity and selectivity for the human norepinephrine transporter. Early research established a foundational pharmacokinetic (PK) and pharmacodynamic (PD) profile that justified its clinical investigation in nOH.

Preclinical Transporter Engagement

In vitro studies confirmed that Ampreloxetine is a potent inhibitor of NE uptake with a 4- to 10-fold selectivity for the norepinephrine transporter (NET) over the serotonin transporter (SERT).[8] In vivo studies in rats and PET imaging in humans were used to translate these findings, projecting high (>75%) NET occupancy at clinically relevant doses.[8]

| Parameter | Value | Species/Model | Reference |

| NET Uptake Inhibition | 4-10 fold selective over SERT | Human and Rat Transporters (in vitro) | [8] |

| Plasma EC50 (NET) | 11.7 ng/mL | Rat (in vivo) | [8] |

| Plasma EC50 (SERT) | 50.8 ng/mL | Rat (in vivo) | [8] |

| Projected Plasma EC50 (NET) | 5.5 ng/mL | Human | [8] |

| Projected Plasma EC50 (SERT) | 23.9 ng/mL | Human | [8] |

| Projected NET Occupancy | >75% | Human (at 10 mg dose) | [2][9] |

Clinical Pharmacokinetics & Pharmacodynamics in nOH Patients

Pharmacokinetic analyses in patients with nOH from the Phase 2 trial were consistent with data from healthy volunteers, confirming a profile suitable for once-daily dosing.[7][10] Pharmacodynamic assessments confirmed target engagement, evidenced by changes in plasma norepinephrine and its primary metabolite.[7][11]

| Parameter | Value | Population | Reference |

| Time to Peak Concentration (Tmax) | 6–9 hours | nOH Patients | [7][11] |

| Terminal Half-Life (T½) | 30–40 hours | Healthy Subjects & Patients | [1][3][12] |

| Time to Steady State | ~2 weeks | nOH Patients | [7][11] |

| Dose Accumulation | 3- to 4-fold with once-daily dosing | Healthy Subjects | [3] |

| Metabolism | Primarily Cytochrome P450 1A2 | Healthy Subjects | [3][9] |

| PD: Plasma Norepinephrine (NE) | ▲ 71% increase from baseline (p < 0.005) | nOH Patients | [7][11] |

| PD: Plasma DHPG | ▼ 22% decrease from baseline (p < 0.05) | nOH Patients | [7][11] |

Early Clinical Research: The Phase 2 Trial (NCT02705755)

The cornerstone of early clinical research on Ampreloxetine for nOH was a multicenter, three-part Phase 2 study designed to evaluate its safety, efficacy, and durability.[1][2]

Experimental Protocol: Phase 2 Study (NCT02705755)

-

Study Population: 34 adult patients (mean age 66 ± 8 years) with a diagnosis of nOH due to a synucleinopathy (e.g., Parkinson's disease, Multiple System Atrophy, or Pure Autonomic Failure).[2]

-

Key Inclusion Criteria:

-

Key Exclusion Criteria:

-

Primary Assessments:

Clinical Efficacy and Safety Results

The study demonstrated positive signals for both symptomatic improvement and objective blood pressure control, with a favorable safety profile.

Ampreloxetine showed a statistically significant pressor effect compared to placebo and a durable effect on standing blood pressure throughout the 20-week open-label extension.

| Study Part | Endpoint | Ampreloxetine Group | Placebo Group | Result | Reference |

| Part B | Change in Seated SBP at 4h | ▲ 15.7 mmHg | ▼ 14.2 mmHg | LS Mean Difference: 29.9 mmHg (95% CI 7.6–52.3); p=0.0112 | [1][2] |

| Part C (Week 4) | Change from Baseline in Standing SBP | ▲ 9.0 ± 23.6 mmHg | N/A | Sustained pressor effect | [1] |

| Part C (Week 20) | Change from Baseline in Standing SBP | ▲ 10.8 ± 12.1 mmHg | N/A | Durable pressor effect | [1] |

Patients treated with Ampreloxetine reported clinically meaningful and durable reductions in the cardinal nOH symptom of dizziness/lightheadedness. This benefit was lost upon withdrawal of the drug.

| Study Part / Population | Timepoint | Mean Change from Baseline in OHSA Item 1 (Dizziness) | Reference |

| Part C (Symptomatic Pts) | Week 4 | ▼ 3.8 ± 3.1 points | [1][14] |

| Part C (Symptomatic Pts) | Week 8 | ▼ 3.2 points | [4] |

| Part C (Symptomatic Pts) | Week 12 | ▼ 1.7 points | [4] |

| Part C (Symptomatic Pts) | Week 16 | ▼ 2.7 points | [4] |

| Part C (Symptomatic Pts) | Week 20 | ▼ 3.1 ± 3.0 points | [1][4] |

| Withdrawal Period | Week 24 | ▼ 0.3 ± 1.9 points (Return to baseline) | [1][5] |

Note: Symptomatic patients were defined as those with a baseline OHSA item 1 score >4.[1][2]

Throughout the Phase 2 study, Ampreloxetine was generally well-tolerated, with no drug-related serious adverse events reported during the active treatment phase.[4][14] Notably, the effect on supine blood pressure was minimal, a critical safety consideration in the treatment of nOH.[1][2]

Logical Progression of Clinical Development

The findings from early-phase research established a clear development path for Ampreloxetine. The robust mechanism of action and positive Phase 2 data supported advancement into pivotal Phase 3 trials. However, subsequent Phase 3 results in a broad nOH population (including Parkinson's disease, PAF, and MSA) did not meet the primary endpoint.[15] A pre-specified subgroup analysis revealed that the clinical benefit was predominantly driven by patients with Multiple System Atrophy (MSA).[15] This critical finding led to a strategic pivot, refocusing the development program specifically on the nOH-MSA population, where the underlying pathophysiology (central autonomic failure with relatively preserved peripheral neurons) is best suited to Ampreloxetine's mechanism.[15]

Conclusion

Early research on Ampreloxetine successfully established its foundational pharmacology and provided robust proof-of-concept for its use in treating symptomatic neurogenic orthostatic hypotension. The Phase 2 clinical trial was instrumental in demonstrating durable symptomatic and hemodynamic benefits with a favorable safety profile, particularly the minimal impact on supine hypertension. While broader Phase 3 trials necessitated a refinement of the target population, the initial data were critical in identifying the potential of Ampreloxetine as a precision therapy for patients with nOH due to Multiple System Atrophy, shaping its ongoing late-stage development.

References

- 1. Safety and efficacy of ampreloxetine in symptomatic neurogenic orthostatic hypotension: a phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of Ampreloxetine, a Norepinephrine Reuptake Inhibitor, in Healthy Subjects and Adults with Attention-Deficit/Hyperactive Disorder or Fibromyalgia Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theravance Biopharma Reports New Data from Phase 2 Study of Ampreloxetine (TD-9855) in Presentation at 2019 International Association of Parkinsonism and Related Disorders (IAPRD) World Congress [prnewswire.com]

- 5. Theravance Biopharma Reports New Data from Phase 2 Study of Ampreloxetine (TD-9855) in Presentation at 2019 International Association of Parkinsonism and Related Disorders (IAPRD) World Congress :: Theravance Biopharma [investor.theravance.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. Preclinical to clinical translation of CNS transporter occupancy of TD-9855, a novel norepinephrine and serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of Ampreloxetine, a Norepinephrine Reuptake Inhibitor, in Healthy Subjects and Adults with Attention-Deficit/Hyperactive Disorder or Fibromyalgia Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and pharmacodynamics of ampreloxetine, a novel, selective norepinephrine reuptake inhibitor, in symptomatic neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and pharmacodynamics of ampreloxetine, a novel, selective norepinephrine reuptake inhibitor, in symptomatic neurogenic orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ampreloxetine - Wikipedia [en.wikipedia.org]

- 13. Theravance Biopharma Reports New Data from Phase 2 Study of Ampreloxetine (TD-9855) in Oral Presentation at 32nd European Neurology Congress :: Theravance Biopharma [investor.theravance.com]

- 14. Ampreloxetine Improves Symptoms of Neurogenic Orthostatic Hypotension - - Practical Neurology [practicalneurology.com]

- 15. neurologylive.com [neurologylive.com]

Preclinical Safety Profile of Ampreloxetine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information regarding the preclinical safety profile of Ampreloxetine hydrochloride (formerly TD-9855). Comprehensive, quantitative preclinical toxicology data and detailed experimental protocols are not extensively available in the public domain. The information herein is compiled from clinical trial publications, press releases, and abstracts that allude to a comprehensive non-clinical program.

Introduction

This compound is a novel, selective norepinephrine reuptake inhibitor (NRI) under investigation for the treatment of symptomatic neurogenic orthostatic hypotension (nOH), particularly in patients with primary autonomic failure conditions such as Multiple System Atrophy (MSA).[1][2] By blocking the norepinephrine transporter (NET), Ampreloxetine increases the synaptic concentration of norepinephrine, a key neurotransmitter in the sympathetic nervous system responsible for maintaining vascular tone and blood pressure. This technical guide provides an overview of the known preclinical safety profile of Ampreloxetine, drawing from available data to inform researchers and drug development professionals.

Mechanism of Action

Ampreloxetine is a potent and selective inhibitor of the norepinephrine transporter. This inhibition leads to an increase in the extracellular concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic signaling. In the context of nOH, this enhanced signaling is intended to improve peripheral vasoconstriction and mitigate the drop in blood pressure upon standing.

Non-Clinical Safety Pharmacology

While specific quantitative data from dedicated safety pharmacology studies are not publicly available, the known mechanism of action of Ampreloxetine as a norepinephrine reuptake inhibitor suggests a primary focus on the cardiovascular system.

Cardiovascular System

References to "preclinical cardiovascular sympathoexcitatory effects" indicate that non-clinical studies have been conducted to assess the impact of Ampreloxetine on the cardiovascular system.[1] These studies likely evaluated effects on blood pressure, heart rate, and cardiac electrophysiology (e.g., QT interval). Clinical trial data in humans have shown that Ampreloxetine can increase blood pressure, which is its intended therapeutic effect, but also point to the need for careful monitoring.[3][4] A dedicated "thorough QT study" in healthy subjects at therapeutic (10 mg) and supratherapeutic (40 mg) doses showed no clinically relevant effect on the QTc interval, suggesting a low risk of delayed ventricular repolarization. It is standard practice for such clinical findings to be preceded by preclinical assessments.

Central Nervous System (CNS) and Respiratory System

Standard preclinical safety packages include assessments of CNS and respiratory function. Given that Ampreloxetine is a norepinephrine reuptake inhibitor, CNS effects would be anticipated. However, no specific preclinical findings on CNS or respiratory safety have been detailed in the available literature.

Toxicology

A comprehensive non-clinical toxicology program is a prerequisite for initiating clinical trials. While Theravance Biopharma has stated that Ampreloxetine has undergone a "comprehensive non-clinical and clinical pharmacology program," specific details of the toxicology studies remain largely undisclosed.

Acute, Sub-chronic, and Chronic Toxicity

Information regarding single-dose (acute) and repeated-dose (sub-chronic and chronic) toxicity studies, which are standard components of a preclinical safety package, is not available in the public domain. These studies would typically be conducted in at least two species (one rodent and one non-rodent) to identify potential target organs of toxicity, establish a No-Observed-Adverse-Effect-Level (NOAEL), and inform starting doses for clinical trials.

Genotoxicity

A standard battery of genotoxicity tests is required to assess the potential of a drug candidate to cause genetic mutations or chromosomal damage. This typically includes:

-

A test for gene mutation in bacteria (Ames test)

-

An in vitro cytogenetic test for chromosomal damage (e.g., micronucleus test or chromosomal aberration assay in mammalian cells)

-

An in vivo test for chromosomal damage (e.g., micronucleus test in rodent hematopoietic cells)

The results of these studies for Ampreloxetine have not been publicly reported.

Carcinogenicity

Carcinogenicity studies are typically conducted for drugs that are intended for long-term use. Given the chronic nature of nOH, it is likely that 2-year carcinogenicity studies in rodents have been or will be conducted for Ampreloxetine. No data from such studies have been made public.

Reproductive and Developmental Toxicology

Studies to evaluate the effects of Ampreloxetine on fertility, embryonic and fetal development, and pre- and postnatal development would be required for a comprehensive safety assessment. No information on the reproductive and developmental toxicology of Ampreloxetine is currently available.

Experimental Protocols (Hypothetical)

In the absence of published protocols, the following represents a generalized, hypothetical experimental workflow for a preclinical cardiovascular safety assessment, a critical component for a norepinephrine reuptake inhibitor.

Summary of Available Safety Information

The following table summarizes the high-level safety information that can be inferred from the available clinical literature, which is predicated on a complete preclinical safety assessment.

| Safety Parameter | Animal Model | Key Findings (Inferred from Clinical Data) | Reference |

| Cardiovascular Safety | Likely rodent and non-rodent (e.g., dog, monkey) | Sympathoexcitatory effects. No clinically significant QT prolongation observed in human studies, suggesting a low risk identified in preclinical studies. | [1] |

| General Toxicology | Standard rodent and non-rodent species | The progression to Phase 3 clinical trials implies an acceptable therapeutic index was established in preclinical repeated-dose toxicity studies. | [5] |

| Genotoxicity | Standard battery of in vitro and in vivo assays | The initiation of large-scale clinical trials suggests no significant genotoxic potential was identified. | - |

| Carcinogenicity | Likely long-term rodent studies | Data not publicly available. | - |

Conclusion

The publicly available information on the preclinical safety profile of this compound is limited. The advancement of Ampreloxetine to late-stage clinical trials indicates that a comprehensive preclinical safety and toxicology program has been completed and has demonstrated an acceptable safety margin to regulatory authorities. The primary preclinical safety considerations for a norepinephrine reuptake inhibitor like Ampreloxetine would be focused on cardiovascular effects, which appear to have been thoroughly investigated. However, without access to the detailed study reports, a complete and in-depth assessment of the preclinical safety profile is not possible. Researchers and drug development professionals should be aware of this data gap in the public domain.

References

- 1. Pharmacokinetics and pharmacodynamics of ampreloxetine, a novel, selective norepinephrine reuptake inhibitor, in symptomatic neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. Safety and efficacy of ampreloxetine in symptomatic neurogenic orthostatic hypotension: a phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Theravance Biopharma Announces First Patient Dosed in Registrational Phase 3 Study of Ampreloxetine (TD-9855) for the Treatment of Symptomatic Neurogenic Orthostatic Hypotension [prnewswire.com]

Methodological & Application

Application Notes and Protocols for Dissolving Ampreloxetine Hydrochloride for In Vivo Studies

Introduction

Ampreloxetine hydrochloride (also known as TD-9855) is an orally active and Central Nervous System (CNS) penetrant inhibitor of the norepinephrine transporter (NET) and the serotonin transporter (SERT).[1][2][3][4][5] It is under investigation for the treatment of symptomatic neurogenic orthostatic hypotension (nOH).[6][7][8][9] Proper dissolution and formulation are critical for ensuring accurate dosing and obtaining reliable results in preclinical in vivo studies. This document provides detailed protocols for the preparation of this compound solutions and suspensions for research purposes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. Understanding these properties is essential for selecting the appropriate dissolution strategy.

| Property | Value | Source |

| CAS Number | 1227056-87-2 | [1][2] |

| Molecular Formula | C₁₈H₁₉ClF₃NO | [1][3] |

| Molecular Weight | 357.8 g/mol | [1][3] |

| Appearance | White to off-white solid powder | [4] |

| Water Solubility | 0.00146 mg/mL (predicted) | [10] |

| DMSO Solubility | 100 mg/mL (279.49 mM) | [1][2][3][11] |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

Due to its very low aqueous solubility, this compound is typically first dissolved in an organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a suitable solvent for this purpose.[1][2][3][11]

Materials:

-

This compound powder

-

Anhydrous/Hygroscopic-free Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

-

Solvent Addition: Add the required volume of DMSO to achieve the target concentration (e.g., 100 mg/mL). For easier dissolution, use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1][11]

-

Dissolution:

-

Storage:

Protocol 2: Preparation of an Aqueous Suspension for Oral Gavage

For oral administration in animal models, the DMSO stock solution must be diluted into a vehicle that is safe and well-tolerated. Direct administration of high concentrations of DMSO can be toxic. This protocol describes the preparation of a suspension using Carboxymethyl cellulose (CMC), a common suspending agent.

Materials:

-

This compound stock solution (from Protocol 1)

-

0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water

-

Sterile conical tubes

-

Vortex mixer

Procedure:

-

Vehicle Preparation: Prepare a 0.5% CMC solution by slowly adding 0.5 g of CMC powder to 100 mL of sterile water while stirring vigorously. Heat gently if necessary to achieve a clear solution. Allow the solution to cool to room temperature. Other potential vehicles include PEG400 or a combination of 0.25% Tween 80 and 0.5% CMC.[4]

-

Dosing Calculation: Calculate the required volume of the this compound stock solution based on the desired final concentration and the dosing volume for the animals.

-

Example: For a 10 mg/kg dose in a 250g rat with a dosing volume of 5 mL/kg, the total dose is 2.5 mg. The required volume of a 100 mg/mL stock solution would be 25 µL. The final volume would be 1.25 mL (5 mL/kg * 0.25 kg), so 25 µL of the stock solution would be added to 1.225 mL of the CMC vehicle.

-

-

Suspension Preparation:

-

Add the CMC vehicle to a sterile conical tube.

-

While vortexing the vehicle, slowly add the calculated volume of the DMSO stock solution. The final concentration of DMSO should be kept to a minimum (ideally <5%) to avoid toxicity.

-

Continue to vortex for 2-3 minutes to ensure a homogenous suspension.

-

-

Administration:

Visualizations

Caption: Workflow for preparing a DMSO stock solution.

Caption: Workflow for preparing an oral suspension.

Caption: Simplified signaling pathway for Ampreloxetine.

References

- 1. glpbio.com [glpbio.com]

- 2. file.glpbio.com [file.glpbio.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound (TD-9855 hydrochloride) | Serotonin Transporter | 1227056-87-2 | Invivochem [invivochem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ampreloxetine - Wikipedia [en.wikipedia.org]

- 7. medrxiv.org [medrxiv.org]

- 8. Pharmacokinetics and pharmacodynamics of ampreloxetine, a novel, selective norepinephrine reuptake inhibitor, in symptomatic neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and pharmacodynamics of ampreloxetine, a novel, selective norepinephrine reuptake inhibitor, in symptomatic neurogenic orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. medchemexpress.com [medchemexpress.com]

Ampreloxetine Hydrochloride in Rodent Models of Autonomic Dysfunction: Application Notes and Protocols

Note to the Reader: As of late 2025, detailed preclinical studies of ampreloxetine hydrochloride (formerly TD-9855) in rodent models specifically for autonomic dysfunction are not extensively available in the public domain. Preclinical data, particularly for compounds under active clinical development, often remains proprietary. The following application notes have been compiled based on the known mechanism of action of ampreloxetine and data from human clinical trials. This information is intended to provide a scientific foundation for researchers designing their own preclinical studies.

Introduction and Mechanism of Action

Ampreloxetine is an investigational, orally administered, selective norepinephrine reuptake inhibitor (NRI) with a long half-life, allowing for once-daily dosing.[1] Its primary mechanism of action is to block the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[2]

In states of autonomic dysfunction, such as neurogenic orthostatic hypotension (nOH), the sympathetic nervous system's ability to release norepinephrine and cause vasoconstriction upon standing is impaired. This leads to a drop in blood pressure. By inhibiting NET, ampreloxetine increases the concentration and prolongs the action of norepinephrine in the synaptic cleft.[2][3] This enhancement of noradrenergic signaling is intended to improve vascular tone and mitigate the orthostatic fall in blood pressure.[4] While ampreloxetine has a high affinity for NET, it also shows some affinity for the serotonin transporter (SERT) at higher doses.[5]

Signaling Pathway of Ampreloxetine

The diagram below illustrates the mechanism of action of ampreloxetine at the neurovascular junction. By blocking the norepinephrine transporter (NET), ampreloxetine increases the availability of norepinephrine in the synaptic cleft, leading to enhanced stimulation of adrenergic receptors on vascular smooth muscle cells and subsequent vasoconstriction.

Caption: Mechanism of action of Ampreloxetine at the neurovascular junction.

Dosage Information from Human Clinical Trials

Disclaimer: The following dosage information is from human clinical trials for symptomatic neurogenic orthostatic hypotension. These dosages are not directly translatable to rodent models and are provided for informational purposes only. Researchers must conduct independent dose-ranging and toxicology studies in their specific rodent models to determine safe and efficacious doses.

| Study Phase | Population | Dosage Range | Key Findings |

| Phase 2 | Patients with nOH due to Parkinson's disease, multiple system atrophy, or pure autonomic failure. | Single ascending doses of 1 mg, 2.5 mg, 5 mg, 10 mg, and 20 mg.[6] | Doses of 5 mg and 10 mg showed the highest proportion of responders in terms of increased seated systolic blood pressure.[6] |

| Phase 2 (Open-Label Extension) | Patients with nOH. | Median dose of 10 mg once daily.[6] | Sustained improvement in symptoms of dizziness/lightheadedness and an increase in standing systolic blood pressure over 20 weeks.[6][7] |

| Phase 3 | Patients with nOH due to primary autonomic failure. | 10 mg once daily.[8] | Showed a benefit in patients with multiple system atrophy, reducing the odds of treatment failure.[9] |

Protocols for Preclinical Assessment (Hypothetical)

Given the lack of published specific protocols for ampreloxetine in rodent models of autonomic dysfunction, this section provides a generalized framework that researchers can adapt. The choice of model is critical and will depend on the specific aspects of autonomic dysfunction being investigated.

Rodent Models of Autonomic Dysfunction

-

6-hydroxydopamine (6-OHDA) Model: Intracerebroventricular or peripheral administration of the neurotoxin 6-OHDA can be used to create lesions in central or peripheral noradrenergic neurons, respectively, mimicking the neurodegeneration seen in some forms of autonomic failure.

-

Genetic Models: Transgenic mice with targeted deletions of genes involved in norepinephrine synthesis or signaling (e.g., dopamine beta-hydroxylase knockout mice) can be used.

-

Pharmacological Models: Acute induction of hypotension using agents like chlorisondamine or reserpine can be used to study pressor responses.

Experimental Workflow for Assessing Ampreloxetine Efficacy

The following diagram outlines a potential experimental workflow for evaluating ampreloxetine in a rodent model of autonomic dysfunction.

Caption: A potential experimental workflow for preclinical evaluation.

Protocol for Head-Up Tilt (HUT) Test

-

Animal Preparation: Anesthetize the rodent (e.g., with isoflurane) and place it on a tilt table. Insert a catheter into the carotid artery or femoral artery for direct blood pressure monitoring.

-

Acclimation: Allow the animal to stabilize in the horizontal position for at least 20-30 minutes while recording baseline mean arterial pressure (MAP) and heart rate (HR).

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection). The timing of the HUT test post-dosing should be determined from pharmacokinetic studies.

-

Orthostatic Challenge: Tilt the animal to a 60-80 degree head-up position for a defined period (e.g., 5-10 minutes).

-

Data Acquisition: Continuously record MAP and HR throughout the baseline, post-drug stabilization, and tilt periods.

-

Analysis: Calculate the change in MAP and HR from baseline during the tilt. Compare the magnitude of the orthostatic hypotension between the vehicle- and ampreloxetine-treated groups.

Conclusion

Ampreloxetine represents a targeted therapeutic approach for autonomic dysfunction by enhancing residual sympathetic tone through norepinephrine reuptake inhibition. While clinical data in humans is promising, publicly available data on its use in rodent models is scarce. The information and generalized protocols provided here are intended to serve as a starting point for researchers. It is imperative that any preclinical investigation begins with comprehensive dose-finding and safety studies to establish the appropriate therapeutic window for ampreloxetine in the chosen animal model.

References

- 1. Preclinical to clinical translation of CNS transporter occupancy of TD-9855, a novel norepinephrine and serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ampreloxetine Improves Neurogenic Orthostatic Hypotension Symptoms - - Practical Neurology [practicalneurology.com]

- 3. Theravance Biopharma Announces Ampreloxetine (TD-9855) Phase 2 Study Results Selected for Oral Presentation at 32nd European Neurology Congress :: Theravance Biopharma [theravancebiopharma.gcs-web.com]

- 4. Norepinephrine reuptake blockade to treat neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ampreloxetine - Wikipedia [en.wikipedia.org]

- 6. Safety and efficacy of ampreloxetine in symptomatic neurogenic orthostatic hypotension: a phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ampreloxetine Improves Symptoms of Neurogenic Orthostatic Hypotension - - Practical Neurology [practicalneurology.com]

- 8. medrxiv.org [medrxiv.org]

- 9. Theravance Biopharma Completes Enrollment in Pivotal Phase 3 CYPRESS Study of Ampreloxetine in Patients with Symptomatic Neurogenic Orthostatic Hypotension due to Multiple System Atrophy [prnewswire.com]

Application Notes and Protocols: Screening Ampreloxetine Hydrochloride Activity Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampreloxetine (TD-9855), an investigational, once-daily norepinephrine reuptake inhibitor, is in development for the treatment of symptomatic neurogenic orthostatic hypotension (nOH).[1][2] nOH is a debilitating condition characterized by a significant drop in blood pressure upon standing, often associated with autonomic failure in disorders such as multiple system atrophy (MSA) and Parkinson's disease.[3][4] The condition stems from impaired norepinephrine release, leading to symptoms like dizziness, lightheadedness, and fainting.[5][6] Ampreloxetine is designed to address this by blocking the norepinephrine transporter (NET), thereby increasing the concentration of norepinephrine in the synaptic cleft and enhancing residual sympathetic nerve function.[2][7]

These application notes provide detailed protocols and methodologies for screening the activity of Ampreloxetine hydrochloride and other potential NET inhibitors using validated, cell-based assays.

Mechanism of Action: Norepinephrine Transporter Inhibition

Ampreloxetine's primary mechanism of action is the selective inhibition of the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synapse back into the presynaptic neuron.[7][8] By blocking this transporter, Ampreloxetine increases the extracellular concentration and prolongs the activity of norepinephrine at postsynaptic adrenergic receptors.[2] While highly selective for the NET, it also exhibits a lower affinity for the serotonin transporter (SERT), acting as a dual serotonin-norepinephrine reuptake inhibitor (SNRI) at higher concentrations.[9] Its long terminal half-life of 30-40 hours supports a once-daily dosing regimen.

Cell-Based Assay for NET Inhibition

The primary in vitro method for quantifying the activity of Ampreloxetine is a norepinephrine transporter uptake inhibition assay. This assay measures the ability of the compound to block the uptake of a labeled substrate into cells expressing the human norepinephrine transporter (hNET).

Protocol: Fluorescent Substrate-Based NET Inhibition Assay

This protocol describes a competitive inhibition assay using a fluorescent monoamine transporter substrate in a cell line stably expressing hNET (e.g., HEK293-hNET). This method is amenable to high-throughput screening (HTS).

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on norepinephrine transporter (NET) activity.

2. Materials:

-

Cells: HEK293 cells stably transfected with the human norepinephrine transporter (hNET-HEK293).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

-

Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) or equivalent, supplemented with 10 mM HEPES, pH 7.4.

-

Test Compound: this compound, prepared in a 10-point, 3-fold serial dilution series in assay buffer.

-

Reference Inhibitor: Desipramine or Nisoxetine (as a positive control).

-

Fluorescent Substrate: A commercially available fluorescent NET substrate (e.g., from Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).

-

Plates: 96-well or 384-well black, clear-bottom microplates, coated with Poly-D-Lysine.

-

Instrumentation: Fluorescence plate reader with appropriate excitation/emission filters.

3. Experimental Procedure:

-

Cell Plating:

-

Culture hNET-HEK293 cells to ~80-90% confluency.

-

Harvest cells and seed them into Poly-D-Lysine coated microplates at a density of 10,000-20,000 cells per well.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Addition:

-

On the day of the assay, remove the culture medium from the wells.

-

Gently wash the cells once with 100 µL of pre-warmed assay buffer.

-

Add 50 µL of assay buffer containing the various concentrations of Ampreloxetine, reference inhibitor, or vehicle control (for maximum uptake) to the respective wells.

-

Incubate the plate for 10-15 minutes at 37°C.

-

-

Substrate Addition and Signal Detection:

-

Add 50 µL of the pre-warmed fluorescent NET substrate solution to all wells.

-

Immediately transfer the plate to a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence signal kinetically over 30-60 minutes.

-

4. Data Analysis:

-

For each well, calculate the rate of substrate uptake (e.g., the slope of the linear portion of the fluorescence vs. time curve).

-

Normalize the data:

-

Set the average rate of the vehicle-treated wells as 100% activity.

-

Set the average rate of the wells with a saturating concentration of the reference inhibitor as 0% activity.

-

-

Calculate the percent inhibition for each Ampreloxetine concentration: % Inhibition = 100 * (1 - (Rate_Compound - Rate_0%_Control) / (Rate_100%_Control - Rate_0%_Control))

-

Plot the percent inhibition against the logarithm of the Ampreloxetine concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Data Presentation

Quantitative data from in vitro and clinical studies are crucial for evaluating the potency and efficacy of Ampreloxetine.

Table 1: In Vitro Activity and Selectivity of Ampreloxetine This table summarizes the key potency and selectivity metrics for Ampreloxetine at its primary molecular targets.

| Parameter | Value | Description |

| NET Occupancy (EC50) | 1.2 ng/mL | Plasma concentration predicted to yield 50% occupancy of NET in the human brain, serving as a proxy for in vivo potency. |

| NET Inhibition (at 10 mg dose) | > 75% | Anticipated target inhibition at a clinically relevant dose. |

| SERT Inhibition (at 10 mg dose) | < 50% | Demonstrates selectivity for NET over SERT at the therapeutic dose. |

| NET/SERT Selectivity | ~4-fold | The binding affinity for the norepinephrine transporter is approximately four times higher than for the serotonin transporter.[9] |

Table 2: Summary of Clinical Efficacy Data for Ampreloxetine in nOH (MSA Subgroup) This table connects the in vitro activity to clinical outcomes, showing the drug's effect on patient-reported symptoms.

| Endpoint | Result | Interpretation |

| OHSA Composite Score | -1.6 point difference vs. Placebo | Clinically meaningful improvement in overall nOH symptom severity.[1] |

| OHDAS (Standing a short time) | -2.0 point difference vs. Placebo | Significant improvement in the ability to perform a key daily activity affected by nOH.[1] |

| Plasma Norepinephrine | 71% Increase from Baseline | Confirms target engagement and the expected pharmacodynamic effect of NET inhibition.[5][8] |

Logical Framework for Screening

The screening strategy for Ampreloxetine is logically derived from the pathophysiology of nOH and the drug's targeted mechanism of action. The cell-based assay serves as a critical bridge between the molecular hypothesis and the desired clinical benefit.

References

- 1. Ampreloxetine Data in Neurogenic Orthostatic Hypotension to be Presented at the 33rd International Symposium on the Autonomic Nervous System :: Theravance Biopharma [investor.theravance.com]

- 2. Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Pharmacokinetics and pharmacodynamics of ampreloxetine, a novel, selective norepinephrine reuptake inhibitor, in symptomatic neurogenic orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medrxiv.org [medrxiv.org]

- 6. Pharmacokinetics and pharmacodynamics of ampreloxetine, a novel, selective norepinephrine reuptake inhibitor, in symptomatic neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ampreloxetine - Wikipedia [en.wikipedia.org]

- 8. Pharmacokinetics of Ampreloxetine, a Norepinephrine Reuptake Inhibitor, in Healthy Subjects and Adults with Attention-Deficit/Hyperactive Disorder or Fibromyalgia Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of Ampreloxetine, a Norepinephrine Reuptake Inhibitor, in Healthy Subjects and Adults with Attention-Deficit/Hyperactive Disorder or Fibromyalgia Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ampreloxetine Hydrochloride in Primary Neuronal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampreloxetine hydrochloride (formerly TD-9855) is a potent and selective norepinephrine reuptake inhibitor (NRI).[1][2][3][4] It primarily functions by blocking the norepinephrine transporter (NET), leading to an increase in the extracellular concentration of norepinephrine in the synaptic cleft.[1][5] While its clinical development is focused on treating neurogenic orthostatic hypotension (nOH), its specific mechanism of action makes it a valuable tool for in vitro studies in primary neuronal cultures to investigate noradrenergic signaling and its downstream effects.[3][6] Ampreloxetine also shows a lower affinity for the serotonin transporter (SERT), acting as a dual serotonin-norepinephrine reuptake inhibitor (SNRI) at higher concentrations.[5][7][8]

These application notes provide detailed protocols for utilizing this compound in primary neuronal cultures to study its effects on norepinephrine uptake and downstream signaling pathways.

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Type/System | Notes |

| NET IC50 | ~5-10 ng/mL | Human (in vivo data) | The concentration at which 50% of norepinephrine transporter (NET) activity is inhibited. This value is estimated from pharmacokinetic/pharmacodynamic modeling in clinical studies. |

| SERT Affinity | 4-fold lower than NET | Recombinant cell lines | Ampreloxetine has a higher selectivity for NET over the serotonin transporter (SERT). |

| Recommended Starting Concentration Range for In Vitro Studies | 10 nM - 1 µM | Primary Neuronal Cultures | This is a suggested range based on typical concentrations used for selective NRIs in vitro. Empirical determination of the optimal concentration for a specific neuronal culture system and experimental endpoint is recommended. |

Table 2: Effects of Ampreloxetine on Norepinephrine and its Metabolite in Humans (Phase II Clinical Trial Data)

| Biomarker | Change from Baseline | Significance | Implication |

| Plasma Norepinephrine (NE) | 71% Increase | p < 0.005 | Indicates reduced neuronal reuptake of NE.[3] |

| Plasma 3,4-dihydroxyphenylglycol (DHPG) | 22% Decline | p < 0.05 | DHPG is the main intraneuronal metabolite of NE; its decrease further supports NET inhibition.[3] |

| NE:DHPG Ratio | Significant Increase | p < 0.001 | A sensitive marker of NET inhibition.[3] |

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuronal Cultures

This protocol describes the preparation of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

-

Timed-pregnant Sprague-Dawley rat (E18)

-

Hibernate-E medium (supplemented with B27 and GlutaMAX)

-

Papain dissociation system

-

Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin

-

Poly-D-lysine coated culture plates or coverslips

-

Sterile dissection tools

-

70% ethanol

Procedure:

-

Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.

-

Disinfect the abdomen with 70% ethanol and surgically remove the uterine horn containing the embryos.

-

Transfer the uterine horn to a sterile petri dish containing ice-cold Hibernate-E medium.

-

Isolate the embryos and remove the brains.

-

Under a dissecting microscope, carefully dissect the cortices from each brain in fresh, ice-cold Hibernate-E medium.

-

Mince the cortical tissue into small pieces.

-

Digest the tissue with papain according to the manufacturer's instructions to dissociate the cells.

-

Gently triturate the cell suspension with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Determine the cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the neurons onto poly-D-lysine coated plates or coverslips at a desired density (e.g., 2.5 x 10^5 cells/cm²) in Neurobasal medium.

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

-

After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal medium. Continue with half-media changes every 3-4 days.

-

Cultures are typically ready for experimental use after 7-14 days in vitro (DIV).

Protocol 2: Norepinephrine Transporter (NET) Uptake Inhibition Assay

This protocol measures the inhibitory effect of Ampreloxetine on the uptake of radiolabeled norepinephrine in primary neuronal cultures.

Materials:

-

Primary neuronal cultures (e.g., cortical or hippocampal neurons)

-

This compound stock solution (in DMSO or water)

-

[³H]-Norepinephrine

-

Krebs-Ringer-HEPES (KRH) buffer (containing 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4)

-

Desipramine (as a positive control for NET inhibition)

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a dilution series of this compound in KRH buffer. A suitable concentration range to start with is 10 nM to 10 µM.

-

Wash the primary neuronal cultures twice with pre-warmed KRH buffer.

-

Pre-incubate the cells with varying concentrations of Ampreloxetine, desipramine (e.g., 10 µM), or vehicle (KRH buffer) for 15-30 minutes at 37°C.

-

Add [³H]-Norepinephrine to each well at a final concentration close to its Km for NET (approximately 200-500 nM).

-

Incubate for 10-15 minutes at 37°C. To determine non-specific uptake, a parallel set of wells can be incubated at 4°C.

-

Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

-

Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific uptake by subtracting the non-specific uptake (4°C) from the total uptake (37°C).

-

Plot the percentage of inhibition of [³H]-Norepinephrine uptake against the log concentration of Ampreloxetine to determine the IC50 value.

Protocol 3: Immunocytochemistry for Downstream Signaling Markers

This protocol can be used to visualize the effect of Ampreloxetine on the phosphorylation of downstream signaling proteins, such as CREB (cAMP response element-binding protein), which is activated by norepinephrine-mediated signaling.

Materials:

-

Primary neuronal cultures on coverslips

-

This compound

-

Norepinephrine

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody against phosphorylated CREB (pCREB)

-

Fluorescently-labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat the primary neuronal cultures with Ampreloxetine (at a concentration around its IC50 for NET inhibition) or vehicle for a predetermined time (e.g., 30 minutes).

-

Stimulate the neurons with norepinephrine (e.g., 1-10 µM) for a short period (e.g., 5-15 minutes).

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary antibody against pCREB (diluted in blocking buffer) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize and quantify the fluorescence intensity of pCREB using a fluorescence microscope.

Mandatory Visualizations

Caption: Mechanism of Ampreloxetine action at the noradrenergic synapse.

Caption: Major norepinephrine signaling pathways in neurons.

Caption: Workflow for the Norepinephrine Transporter (NET) Uptake Inhibition Assay.

References

- 1. Pharmacokinetics and pharmacodynamics of ampreloxetine, a novel, selective norepinephrine reuptake inhibitor, in symptomatic neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. medrxiv.org [medrxiv.org]

- 4. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. neurologylive.com [neurologylive.com]

- 7. Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Serotonin-Norepinephrine Reuptake Inhibitors and Their Anesthetic and Analgesic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Stability of Ampreloxetine Hydrochloride in Different Buffer Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampreloxetine is a selective norepinephrine reuptake inhibitor (NRI) under investigation for the treatment of symptomatic neurogenic orthostatic hypotension (nOH). As with any pharmaceutical compound, understanding the stability of ampreloxetine hydrochloride in various aqueous environments is critical for the development of liquid formulations, analytical methods, and for ensuring the integrity of stock solutions used in preclinical and clinical research. These application notes provide a comprehensive protocol for evaluating the stability of this compound in different buffer solutions, drawing upon established guidelines for stability testing of small molecule drugs.

Physicochemical Properties of Ampreloxetine:

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈F₃NO | PubChem |

| Molecular Weight | 321.3 g/mol | PubChem[1] |

| Water Solubility | 0.00146 mg/mL | DrugBank Online[2] |

| pKa (Strongest Basic) | 10.05 | DrugBank Online[2] |

The very low water solubility and high basic pKa suggest that the solubility of ampreloxetine will be significantly influenced by pH. It is expected to be more soluble in acidic conditions where the piperidine nitrogen is protonated. This is a critical consideration for the design of stability studies.

Stability of this compound in Aqueous Buffers

Currently, there is a lack of publicly available data on the stability of this compound in various buffer solutions. Therefore, this document provides a general protocol for researchers to conduct their own stability assessments. The following table is a template for presenting the generated stability data.

Table 1: Template for Stability Data of this compound in Different Buffer Solutions

| Buffer System (pH) | Temperature (°C) | Initial Concentration (µg/mL) | Concentration at 24h (µg/mL) | % Recovery at 24h | Concentration at 48h (µg/mL) | % Recovery at 48h | Observations |

| 0.1 M HCl (pH 1.2) | 4 | ||||||

| 25 | |||||||

| 40 | |||||||

| Acetate Buffer (pH 4.5) | 4 | ||||||

| 25 | |||||||

| 40 | |||||||

| Phosphate Buffer (pH 6.8) | 4 | ||||||

| 25 | |||||||

| 40 | |||||||

| Phosphate Buffer (pH 7.4) | 4 | ||||||

| 25 | |||||||

| 40 | |||||||

| Borate Buffer (pH 9.0) | 4 | ||||||

| 25 | |||||||

| 40 |

Experimental Protocols

This section outlines a detailed methodology for assessing the stability of this compound in various buffer solutions. This protocol is based on general guidelines for forced degradation and stability studies.

Materials and Reagents

-

This compound reference standard

-

High-purity water (Milli-Q or equivalent)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Sodium chloride

-

Potassium phosphate monobasic

-

Sodium phosphate dibasic

-

Acetic acid

-

Sodium acetate

-

Boric acid

-

Sodium borate

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (or other suitable mobile phase modifier)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

pH meter

-

Analytical balance

-

HPLC system with UV or Mass Spectrometry (MS) detector

-

Temperature-controlled incubators or water baths

Preparation of Buffer Solutions

Prepare a range of buffer solutions covering acidic, neutral, and basic pH values. For example:

-

0.1 M HCl (pH 1.2): Dilute concentrated HCl in high-purity water.

-

Acetate Buffer (pH 4.5): Prepare solutions of 0.1 M acetic acid and 0.1 M sodium acetate and mix to the desired pH.

-

Phosphate Buffer (pH 6.8 and 7.4): Prepare solutions of 0.1 M monobasic and dibasic sodium phosphate and mix to the desired pH.

-

Borate Buffer (pH 9.0): Prepare solutions of 0.1 M boric acid and 0.1 M sodium borate and mix to the desired pH.

Adjust the ionic strength of the buffers with sodium chloride if required.

Preparation of this compound Stock and Working Solutions

-

Stock Solution: Accurately weigh a suitable amount of this compound and dissolve it in a small amount of a suitable organic solvent (e.g., methanol or DMSO) before diluting with high-purity water to a final concentration of 1 mg/mL. Note: Due to low aqueous solubility, a co-solvent system may be necessary for the stock solution.

-

Working Solutions: Spike the stock solution into each buffer to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic co-solvent is low (typically <1%) to minimize its effect on stability.

Stability Study Procedure

-

Dispense the this compound working solutions in each buffer into appropriately labeled vials.

-

Store the vials at different temperature conditions as outlined in Table 1 (e.g., 4°C, 25°C, and 40°C).

-

At specified time points (e.g., 0, 24, 48 hours, and longer for extended studies), withdraw an aliquot from each vial.

-

Immediately analyze the samples by a validated stability-indicating HPLC method.

Analytical Method: Stability-Indicating HPLC

A stability-indicating HPLC method is crucial to separate the parent drug from any potential degradation products.

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is often effective.

-

Detection: UV detection at an appropriate wavelength or MS detection for higher sensitivity and specificity.

-

Method Validation: The analytical method should be validated to demonstrate specificity, linearity, accuracy, precision, and sensitivity.

Forced Degradation Study

To ensure the analytical method is stability-indicating, a forced degradation study should be performed. This involves subjecting the this compound solution to harsh conditions to intentionally induce degradation.

-

Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at elevated temperature.

-

Oxidation: Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid drug or a solution to high temperature (e.g., 80°C).

-

Photostability: Expose the drug solution to light according to ICH Q1B guidelines.

Analyze the stressed samples by the developed HPLC method to ensure that the degradation products are well-resolved from the parent peak.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of ampreloxetine and the experimental workflow for the stability study.

Caption: Mechanism of action of Ampreloxetine.

Caption: Experimental workflow for stability testing.

References

Sourcing and Application of Research-Grade Ampreloxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ampreloxetine hydrochloride, also known as TD-9855, is a potent and selective norepinephrine reuptake inhibitor (NRI) currently under investigation for the treatment of symptomatic neurogenic orthostatic hypotension (nOH).[1][2] It also exhibits a secondary, lower affinity for the serotonin transporter (SERT), suggesting a dual mechanism of action at higher concentrations.[1] These characteristics make it a valuable tool for researchers studying the roles of norepinephrine and serotonin signaling in various physiological and pathological processes.

Mechanism of Action

This compound primarily functions by binding to the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[2][3] By inhibiting this process, ampreloxetine increases the concentration and duration of action of norepinephrine in the synapse, leading to enhanced noradrenergic signaling.[3] This enhanced signaling can result in increased vascular tone and blood pressure.[4][5]

At higher concentrations, ampreloxetine can also inhibit the serotonin transporter (SERT), which is responsible for the reuptake of serotonin.[1] This dual inhibition can modulate both noradrenergic and serotonergic neurotransmission. Ampreloxetine has been shown to have significantly lower affinity for the dopamine transporter (DAT).[6][7]

Key Research Applications

-

Neurogenic Orthostatic Hypotension (nOH): Ampreloxetine is a valuable tool for studying the pathophysiology of nOH and for the preclinical evaluation of potential therapeutic agents.[8][9]

-

Cardiovascular Research: Its effects on blood pressure and vascular tone make it relevant for studies on cardiovascular regulation.[4][5]

-

Neurotransmitter Transporter Function: As a selective inhibitor of NET and SERT, ampreloxetine can be used to investigate the structure, function, and regulation of these important transporters.

-

Signal Transduction: It serves as a pharmacological tool to explore the downstream signaling pathways activated by enhanced noradrenergic and serotonergic neurotransmission.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on available literature.

Table 1: In Vivo Efficacy of this compound

| Parameter | Species | Value | Reference |

| EC50 for NET inhibition (plasma) | Rat | 11.7 ng/mL | [6] |

| EC50 for SERT inhibition (plasma) | Rat | 50.8 ng/mL | [6] |

Table 2: Clinical Trial Data for this compound in nOH

| Parameter | Study Population | Dose | Key Finding | Reference |

| Change in Seated Systolic Blood Pressure | Patients with nOH | 15 mg (median) | Increased by 15.7 mmHg 4 hours post-dose | [4][5] |

| Improvement in Dizziness/Lightheadedness | Patients with nOH | 10 mg (median) | 3.1 ± 3.0 point improvement from baseline | [4][5] |

| Increase in Venous Plasma Norepinephrine | Patients with nOH | Not specified | 58% mean increase after 4 weeks | [10] |

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Assays

Objective: To prepare a concentrated stock solution of this compound for use in cell-based and biochemical assays.

Materials:

-

Research-grade this compound powder